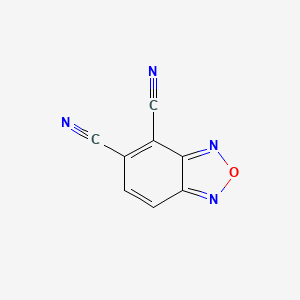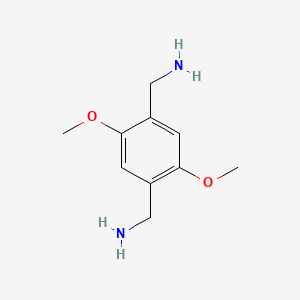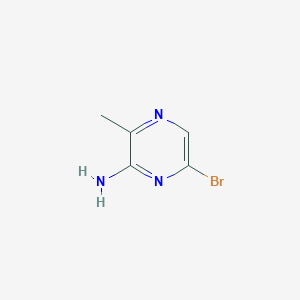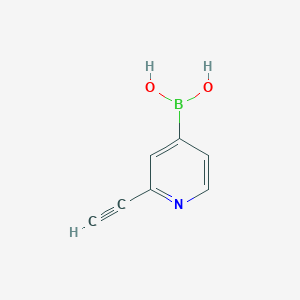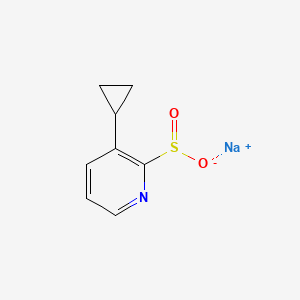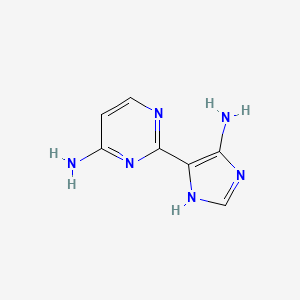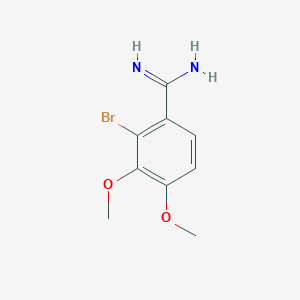![molecular formula C14H15N3O2 B13117412 Methyl(S)-3-([2,2'-bipyridin]-5-yl)-2-aminopropanoate](/img/structure/B13117412.png)
Methyl(S)-3-([2,2'-bipyridin]-5-yl)-2-aminopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl(S)-3-([2,2’-bipyridin]-5-yl)-2-aminopropanoate is a compound that features a bipyridine moiety, which is a common ligand in coordination chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(S)-3-([2,2’-bipyridin]-5-yl)-2-aminopropanoate typically involves the following steps:
Formation of the bipyridine core: This can be achieved through a coupling reaction of pyridine derivatives.
Introduction of the amino group: The amino group can be introduced via a substitution reaction.
Esterification: The final step involves the esterification of the amino acid derivative to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl(S)-3-([2,2’-bipyridin]-5-yl)-2-aminopropanoate can undergo various types of chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized to form N-oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Conditions for substitution reactions can vary, but typically involve nucleophiles and appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce amines.
Scientific Research Applications
Methyl(S)-3-([2,2’-bipyridin]-5-yl)-2-aminopropanoate has several scientific research applications:
Chemistry: It can be used as a ligand in coordination chemistry to form complexes with metals.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological systems.
Industry: It can be used in the development of new materials with specific properties, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of Methyl(S)-3-([2,2’-bipyridin]-5-yl)-2-aminopropanoate involves its interaction with molecular targets such as enzymes or receptors. The bipyridine moiety can coordinate with metal ions, which can influence the activity of metalloenzymes or other metal-dependent processes. The amino group can also participate in hydrogen bonding or other interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
4,4’-Bipyridine: A simpler bipyridine derivative that also acts as a ligand in coordination chemistry.
2,2’-Bipyridine: Another bipyridine derivative with similar coordination properties.
Methyl 2-aminopropanoate: A simpler ester derivative without the bipyridine moiety.
Uniqueness
Methyl(S)-3-([2,2’-bipyridin]-5-yl)-2-aminopropanoate is unique due to the combination of the bipyridine moiety and the amino acid ester. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.
Properties
Molecular Formula |
C14H15N3O2 |
|---|---|
Molecular Weight |
257.29 g/mol |
IUPAC Name |
methyl (2S)-2-amino-3-(6-pyridin-2-ylpyridin-3-yl)propanoate |
InChI |
InChI=1S/C14H15N3O2/c1-19-14(18)11(15)8-10-5-6-13(17-9-10)12-4-2-3-7-16-12/h2-7,9,11H,8,15H2,1H3/t11-/m0/s1 |
InChI Key |
XZJCRXFKNANQMM-NSHDSACASA-N |
Isomeric SMILES |
COC(=O)[C@H](CC1=CN=C(C=C1)C2=CC=CC=N2)N |
Canonical SMILES |
COC(=O)C(CC1=CN=C(C=C1)C2=CC=CC=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Difluoromethyl)oxazolo[4,5-b]pyridine-5-carboxylicacid](/img/structure/B13117335.png)


